
5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as 5-bromo-DMIQ, is a chemical compound that has been used extensively in the field of scientific research due to its unique properties. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a five-membered ring with one nitrogen atom, two oxygen atoms, one bromine atom, and one carbon atom. 5-bromo-DMIQ is a versatile compound that has been used in various scientific applications, such as in the synthesis of new compounds, as a catalyst, and as a reagent in organic reactions.
Wissenschaftliche Forschungsanwendungen
Friedländer Synthesis
- Synthesis of Chelating Ligands: The Friedländer synthesis involving 5-bromo-2-aminobenzaldehyde, a compound related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is used to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives show potential in forming biquinolines and 6-alkynyl derivatives with notable optical properties (Hu, Zhang, & Thummel, 2003).
Halogen Bonding and Co-crystal Formation
- Interactions with Haloarenenitriles: Research shows that the interaction between haloarenenitriles and azines, including derivatives related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, leads to the formation of stable co-crystals. This process is influenced by steric and electronic effects, resulting in halogen bonding and potentially valuable for materials science (Baykov et al., 2021).
Prodrug Systems for Drug Delivery
- Bioreductively Activated Prodrug System: A study demonstrates the use of a compound structurally related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a potential prodrug system. This system allows for the reductively triggered release of active drugs, specifically targeting hypoxic tissues, a critical consideration in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).
Structural Modification in Ligand Binding
- Modification for σ1 and σ2 Receptor Binding: Research involving structural modifications of substituted aminobutyl-benzamides, including 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, highlights the importance of the nitrogen position in enhancing binding affinity and selectivity to σ1 and σ2 receptors. This is significant in developing selective ligands for neurological and psychiatric disorders (Fan, Lever, & Lever, 2011).
Bromination Techniques in Organic Chemistry
- Regioselective Monobromination: A study on the bromination of isoquinoline, including the production of 5-bromoisoquinoline, a related compound, showcases the sensitivity of bromination to various factors like the choice of brominating agent and temperature. This has implications for the synthesis of specifically substituted isoquinolines in pharmaceuticals (Brown & Gouliaev, 2004).
Eigenschaften
IUPAC Name |
5-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVXNKBAMFXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

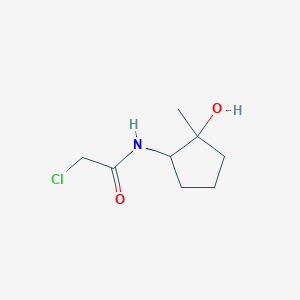
![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

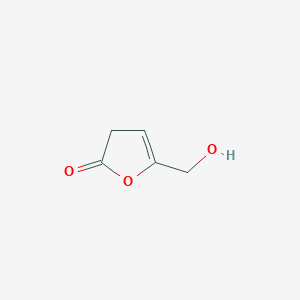
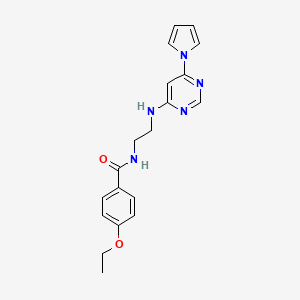
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)


![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)
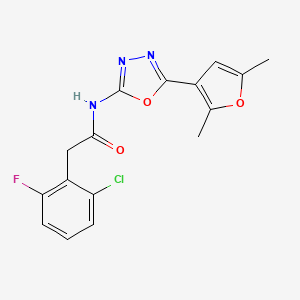
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)
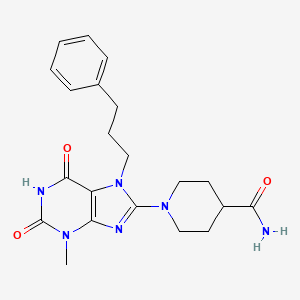
![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)